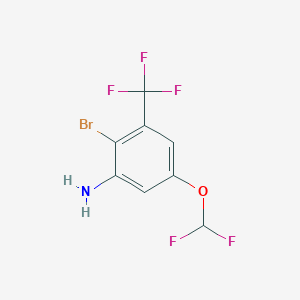

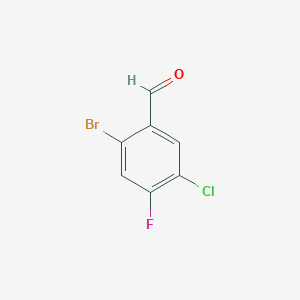

Methyl 4-(benzylamino)-6-chloronicotinate

Vue d'ensemble

Description

The compound would be described based on its molecular structure, which would include the types and arrangement of atoms.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis

This would involve a detailed study of the compound’s molecular structure, including bond lengths and angles, the presence of any functional groups, and other structural features.Chemical Reactions Analysis

This would involve studying the chemical reactions the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, etc.Applications De Recherche Scientifique

-

Antimicrobial Activity

- Application : Newly synthesized isomeric and fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have been investigated for their antimicrobial potential .

- Method : Their antimicrobial activity against bacteria and fungi was tested according to CLSI guidelines .

- Results : The compounds showed the ability to effectively inhibit the growth of Gram-positive bacteria. The addition of carbazole derivatives at the concentration of 16 µg/mL caused the inhibition of S. aureus growth by over 60%. The MIC value of compounds was 32 µg/mL for Staphylococcus strains .

-

Cardiotonic Activity

- Application : The 6-4(benzylamino)-7-quinazolinyl)-4,5-dinydro-5-methyl-3(2H)-pyridazinone (LVI) has been studied for its cardiotonic activity .

- Method : The compound’s cardiotonic activity was compared with trifluroperazine for Ca 2+ sensitizing effect .

- Results : The compound was found to be most potent .

-

Antidepressant Activity

- Application : Pyridazine derivatives have been shown to possess antidepressant properties .

- Method : The antidepressant activity of these compounds is typically evaluated using animal models, such as the forced swim test or tail suspension test .

- Results : While specific results for “Methyl 4-(benzylamino)-6-chloronicotinate” are not available, similar compounds have shown promising results in preclinical studies .

-

Anti-hypertensive Activity

- Application : Some pyridazinone derivatives have been found to have anti-hypertensive effects .

- Method : The anti-hypertensive activity of these compounds is usually assessed using in vivo models of hypertension, such as the spontaneously hypertensive rat .

- Results : Again, while specific results for “Methyl 4-(benzylamino)-6-chloronicotinate” are not available, similar compounds have demonstrated significant reductions in blood pressure in these models .

-

Anticancer Activity

- Application : Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as anticancer .

- Method : The anticancer activity of these compounds is typically evaluated using in vitro cell proliferation assays and in vivo tumor models .

- Results : While specific results for “Methyl 4-(benzylamino)-6-chloronicotinate” are not available, similar compounds have shown promising results in preclinical studies .

-

Antiplatelet Activity

- Application : The compound 6-{2,3,4,5-tetrahydro-5-methyl-3-pyridazine-6-yl)-1,2,3,4-tetraliydro-1-methyl quinolin-2-one (Y-590) has been studied for its antiplatelet activity .

- Method : The compound’s antiplatelet activity was evaluated by its ability to inhibit platelet phosphodiesterase .

- Results : Y-590 potently inhibited cAMP-PDE but its inhibitory effect on c-GMP-PDE was less potent. Y-590 is a selective inhibitor of CAMP-PDE which exerts antiplatelet activity .

Safety And Hazards

This would involve studying any potential hazards associated with the compound, including toxicity, flammability, environmental impact, etc.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.

Propriétés

IUPAC Name |

methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-14(18)11-9-17-13(15)7-12(11)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKBYGBOHQVPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

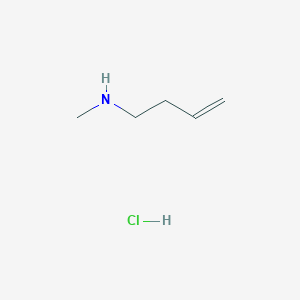

COC(=O)C1=CN=C(C=C1NCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzylamino)-6-chloronicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)